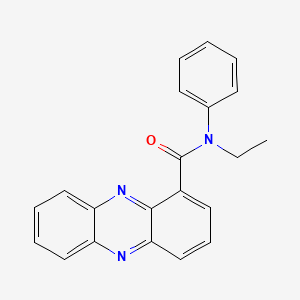

N-ethyl-N-phenylphenazine-1-carboxamide

Description

N-Ethyl-N-phenylphenazine-1-carboxamide is a phenazine-based diamide derivative characterized by an ethyl group and a phenyl group attached to the nitrogen atoms of the carboxamide moiety.

Properties

Molecular Formula |

C21H17N3O |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

N-ethyl-N-phenylphenazine-1-carboxamide |

InChI |

InChI=1S/C21H17N3O/c1-2-24(15-9-4-3-5-10-15)21(25)16-11-8-14-19-20(16)23-18-13-7-6-12-17(18)22-19/h3-14H,2H2,1H3 |

InChI Key |

XEAFPXNZDQKISW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenazine derivatives, including N-ethyl-N-phenylphenazine-1-carboxamide, typically involves the condensation of 1,2-diaminobenzenes with 2-carbon units, reductive cyclization of diphenylamines, or oxidative cyclization of 1,2-diaminobenzene/diphenylamines . These reactions often require specific catalysts and conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of phenazine derivatives can be achieved through metabolic engineering of natural phenazine-producing bacteria such as Pseudomonas chlororaphis. This method offers advantages of non-toxicity and potentially high yield in environmentally friendly settings .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-phenylphenazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its biological activities .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phenazine-1-carboxylic acids, while reduction reactions may produce phenazine-1-carboxamides with different substituents .

Scientific Research Applications

N-ethyl-N-phenylphenazine-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-N-phenylphenazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of fungal pathogens by disrupting their cell wall synthesis and metabolic pathways . The compound’s ability to generate reactive oxygen species also contributes to its antimicrobial properties .

Comparison with Similar Compounds

Key Trends :

- Lipophilicity : Bulky or aromatic substituents (e.g., phenyl, isopropyl) increase log P values, as seen in analogs like , aligning with trends in amsacrine derivatives where lipophilicity correlates with DNA binding affinity .

- Thermal Stability : Higher melting points (e.g., 203–204°C in ) are observed with methoxy-methylbenzamido groups, likely due to intramolecular hydrogen bonding.

- Solubility: Charged or polar groups (e.g., dimethylaminoethyl in ) enhance aqueous solubility, whereas aromatic substituents reduce it.

Bioactivity and Functional Implications

While direct bioactivity data for N-ethyl-N-phenylphenazine-1-carboxamide are unavailable, insights can be extrapolated from related compounds:

- Antitumor Potential: Phenazine derivatives like amsacrine analogs exhibit DNA intercalation and G2-phase cell cycle arrest . The ethyl-phenyl groups in the target compound may enhance DNA binding via hydrophobic interactions, similar to NSC 343 499’s improved efficacy over amsacrine .

- Metabolic Stability : Fluorinated analogs (e.g., ) resist oxidative metabolism, as demonstrated by reduced N-demethylation in DIC analogs . The phenyl group in the target compound may similarly slow metabolic degradation.

- Cytotoxicity : Substituted benzamido groups (e.g., ) show variable IC₅₀ values across cell lines, suggesting substituent-dependent mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.